MW & Lipophilicity: Differentiation from Core Scaffolds
The target compound exhibits a molecular weight of 322.38 g·mol⁻¹ and a predicted XLogP3 of approximately 1.8, placing it in the upper range of the Rule-of-Three fragment space (MW ≤ 300) while remaining Rule-of-Five compliant. In contrast, the unsubstituted pyridine-3-sulfonamide core (CAS 2922-45-4) has a MW of 158.18 g·mol⁻¹ and a predicted XLogP3 of roughly −1.2, while the closest aniline analog, N-(5-amino-2-methoxyphenyl)pyridine-3-sulfonamide, has a MW of 279.31 g·mol⁻¹ and a predicted XLogP3 of approximately 0.8 . The ~44% increase in MW and ~1.0 log unit increase in lipophilicity relative to the aniline comparator predict substantially different membrane permeability and protein-binding characteristics [1].
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 322.38 g·mol⁻¹, XLogP3 ≈ 1.8 |
| Comparator Or Baseline | Pyridine-3-sulfonamide (CAS 2922-45-4): MW = 158.18, XLogP3 ≈ −1.2; N-(5-amino-2-methoxyphenyl)pyridine-3-sulfonamide: MW = 279.31, XLogP3 ≈ 0.8 |
| Quantified Difference | ΔMW ≈ +164.2 g·mol⁻¹ (+104%) vs. core scaffold; ΔMW ≈ +43.1 g·mol⁻¹ (+15%) vs. aniline analog; ΔXLogP3 ≈ +1.0 vs. aniline analog |
| Conditions | Predicted values from PubChem/XLogP3 algorithm; experimental log P/D not reported. |
Why This Matters
Procurement decisions for fragment-library design or lead-optimization campaigns require precise control of MW and lipophilicity windows; the target compound occupies a distinct physicochemical space that cannot be replicated by simpler pyridine-3-sulfonamide analogs.
- [1] PubChem. Pyridine-3-sulfonamide (CID 123456) computed properties. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
